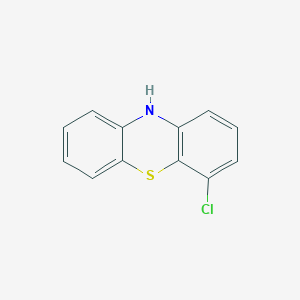

4-Chlorophenothiazine

Vue d'ensemble

Description

4-Chlorophenothiazine is a chemical compound with the molecular formula C12H8ClNS. It is a derivative of phenothiazine, where a chlorine atom is substituted at the fourth position of the phenothiazine ring system. This compound is known for its pale yellow solid form and is used as an intermediate in the preparation of various pharmaceuticals, particularly antipsychotic medications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenothiazine typically involves the cyclization of m-chlorodiphenylamine with sulfur. The process begins with the addition of m-chlorodiphenylamine and sulfur in a reaction vessel, followed by heating to 70°C and the addition of iodine. The temperature is then increased to 120°C to facilitate the release of hydrogen sulfide under reduced pressure. The reaction mixture is further heated to 168-172°C and maintained at this temperature for 0.5 hours. After cooling, chlorobenzene and activated carbon are added, and the mixture is heated to reflux for 1 hour. The hot filtrate is then cooled to 15°C to induce crystallization, yielding this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade m-chlorodiphenylamine and sulfur, with careful control of reaction conditions to ensure high yield and purity. The intermediate products are often purified through recrystallization and filtration to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chlorophenothiazine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable solvent and sometimes a catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Applications

Overview : 4-Chlorophenothiazine has been investigated for its potential as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.

Key Findings :

- Antiproliferative Activity : Research indicates that derivatives of this compound demonstrate significant antiproliferative activity against multiple cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers. For instance, certain hybrids showed IC50 values in the range of 0.5–9.6 µM, outperforming standard chemotherapeutic agents like 5-fluorouracil .

- Mechanism of Action : The mechanism involves inhibition of tubulin polymerization and induction of apoptosis, as evidenced by morphological changes in treated cells and alterations in protein expression related to apoptosis pathways .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.5–9.6 | Tubulin polymerization inhibition |

| PC-3 | 7.14–13.0 | Apoptosis induction |

| A549 | 6.5 | Pro-apoptotic protein modulation |

Neuroprotective Effects

Overview : The neuroprotective properties of phenothiazine derivatives, including this compound, have been explored in the context of neurodegenerative diseases such as Alzheimer’s.

Key Findings :

- Inhibition of Tau Aggregation : Compounds derived from phenothiazines have shown promise in inhibiting tau protein aggregation and acetylcholinesterase (AChE), which are critical in Alzheimer’s pathology .

- Animal Studies : Preclinical studies demonstrated that these compounds could reduce stroke-induced brain infarction and cognitive impairments in animal models .

| Tested Compound | Target | IC50 (nM) | Effectiveness |

|---|---|---|---|

| Tubastatin A | HDAC6 | 15 | Neuroprotective effects |

| Phenothiazine Derivatives | Tau aggregation | Varies | Significant inhibition observed |

Antihistaminic Properties

Overview : The antihistaminic potential of this compound derivatives has been investigated for their ability to treat allergic reactions.

Key Findings :

- H1 Receptor Antagonism : Certain hybrids have been shown to effectively inhibit H1 receptors, reducing both immediate and late-phase allergic reactions .

- In Vivo Studies : In animal models, these compounds exhibited substantial reductions in histamine-induced skin vascular permeability, indicating their potential as therapeutic agents for allergic conditions .

| Compound Type | Effect on Allergic Reaction (%) | Dosage (mg/kg) |

|---|---|---|

| Phenothiazine Hybrid | Immediate: 73%, Late-phase: 64% | 10 |

| Histamine Inhibition | Skin permeability reduction: 61% | 3 |

Case Studies

- Antitumor Activity Study : A study evaluated the antiproliferative effects of various phenothiazine derivatives against a panel of cancer cell lines. The most potent derivative displayed a remarkable ability to induce apoptosis while maintaining low cytotoxicity towards normal cells .

- Neuroprotection in Alzheimer’s Models : Another research effort focused on a series of phenothiazine-based compounds that inhibited tau aggregation and showed neuroprotective effects in transgenic mouse models of Alzheimer’s disease. These findings support the potential for developing new therapies targeting neurodegeneration .

Mécanisme D'action

The mechanism of action of 4-Chlorophenothiazine and its derivatives involves the inhibition of dopaminergic receptors, particularly the D2 receptor. This inhibition reduces the activity of dopamine, a neurotransmitter associated with mood and behavior, thereby exerting antipsychotic effects. The compound also interacts with other receptors, including muscarinic, histamine H1, and serotonergic 5-hydroxytryptamine 2 receptors, contributing to its broad pharmacological profile .

Comparaison Avec Des Composés Similaires

Chlorpromazine: A widely used antipsychotic medication with a similar structure but with a dimethylaminopropyl side chain.

Prochlorperazine: Another antipsychotic with a similar phenothiazine core but with different substituents.

Thioridazine: A phenothiazine derivative with a piperidine side chain, used as an antipsychotic.

Uniqueness of 4-Chlorophenothiazine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its chlorine substitution at the fourth position enhances its reactivity and allows for the synthesis of a variety of derivatives with potential therapeutic applications .

Activité Biologique

4-Chlorophenothiazine (C12H8ClN2S) is a compound belonging to the phenothiazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Overview of Phenothiazines

Phenothiazines are tricyclic compounds that have been historically used as antipsychotic medications. They exhibit a wide range of biological activities, including antibacterial , antifungal , antiviral , anticancer , and anti-inflammatory effects. The structural modifications of phenothiazines, such as the introduction of halogens like chlorine, can significantly enhance their pharmacological properties .

Pharmacological Properties

-

Anticancer Activity

- This compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis and inhibit cell proliferation in glioblastoma (SNB-19), colorectal carcinoma (Caco-2), and breast cancer (MDA-MB231) cells .

- A study reported that derivatives of phenothiazine, including this compound, exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin, indicating higher potency against cancer cells .

-

Cholinergic Modulation

- Research indicates that this compound can modulate cholinesterase activity, which is crucial for neurotransmission and has implications in neurodegenerative diseases. The compound has been shown to increase total cholinesterase activity and influence the expression of acetylcholinesterase (AChE) mRNA levels in liver cancer cells .

- Antimicrobial Activity

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : It triggers apoptotic pathways by modulating the expression of pro-survival and pro-apoptotic genes such as Bcl-2 and Bax. This mechanism is critical in its anticancer effects .

- Cell Cycle Arrest : Molecular docking studies suggest that this compound interacts with tubulin, leading to cell cycle disruption at the G2/M phase. This interaction contributes to its cytotoxicity against cancer cells .

- P-Glycoprotein Inhibition : Certain derivatives have been identified as potent inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer therapy. This property enhances the efficacy of co-administered chemotherapeutic agents .

Case Studies

Several studies highlight the effectiveness of this compound derivatives:

- Study on Antitumor Activity : A recent investigation assessed multiple phenothiazine derivatives, including this compound, revealing significant antiproliferative effects against a panel of cancer cell lines. The most active compounds demonstrated low toxicity to normal human dermal fibroblasts (NHDF), indicating selectivity towards cancer cells .

- Cholinesterase Modulation : In vivo studies using zebrafish models indicated that this compound could modulate cholinesterase activity without causing significant toxicity during development, suggesting its potential as a therapeutic agent in cholinergic dysfunctions .

Data Summary

| Biological Activity | Observations |

|---|---|

| Anticancer | Induces apoptosis; IC50 values lower than cisplatin; effective against multiple cancer types |

| Cholinergic Modulation | Increases cholinesterase activity; influences AChE expression |

| Antimicrobial | Effective against various bacterial and fungal pathogens |

| P-Glycoprotein Inhibition | Enhances efficacy of other chemotherapeutics; reduces multidrug resistance |

Propriétés

IUPAC Name |

4-chloro-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOYBWLCZWTECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403905 | |

| Record name | 4-Chlorophenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7369-69-9 | |

| Record name | 4-Chloro-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7369-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHU8S7ZUG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can I differentiate between the different isomers of chlorophenothiazine?

A1: [, ] Infrared (IR) and ultraviolet (UV) spectroscopy provide distinct spectral fingerprints for each of the four monochlorophenothiazine isomers (1-chlorophenothiazine, 2-chlorophenothiazine, 3-chlorophenothiazine, and 4-chlorophenothiazine). These spectroscopic techniques allow for rapid and positive identification of the isomers, even when present in mixtures.

Q2: Where can I find the IR and UV spectral data for this compound?

A2: The paper "Identification of 1-, 2-, 3-, and this compound isomers." [] presents and discusses the IR and UV spectral data for all four monochlorophenothiazine isomers, including this compound. This data can be used as a reference for identification purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.